![molecular formula C17H26N2O5S2 B2572314 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1235358-39-0](/img/structure/B2572314.png)
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
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Description
“{[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” is a chemical compound with the CAS Number: 1202975-17-4 . It has a molecular weight of 218.32 and its IUPAC name is [1-(cyclopropylsulfonyl)-4-piperidinyl]methanamine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “{[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” is 1S/C9H18N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7,10H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“{[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” is a solid compound . More detailed physical and chemical properties might be available in specialized chemistry databases.Scientific Research Applications
Synthesis of Pharmaceuticals
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Activity
Piperidines have been found to exhibit a wide range of biological activities. They are involved in multicomponent reactions that contribute to their pharmacological activity .
Antimalarial Activity
Some synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, which causes malaria . This suggests potential use in the development of antimalarial drugs .
Cancer Treatment
Certain N-(piperidine-4-yl) benzamide compounds have been synthesized and investigated for their effect against cancer cells . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Drug Designing
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are used as synthetic fragments for designing drugs .
Alkaloid Synthesis
Piperidine derivatives are also present in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-13-11-15(24-2)3-6-17(13)25(20,21)18-12-14-7-9-19(10-8-14)26(22,23)16-4-5-16/h3,6,11,14,16,18H,4-5,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAWNZMMLKNFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide |
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